molecular formula C27H20N4OS B15086075 (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile

Cat. No.: B15086075
M. Wt: 448.5 g/mol
InChI Key: ILVTXMUBLJNVSZ-HKWRFOASSA-N
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Description

The compound (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile is a complex organic molecule featuring a benzothiazole ring, a pyrazole ring, and a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a propenenitrile linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile
  • (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring can affect the compound’s electronic properties and its interactions with molecular targets.

Properties

Molecular Formula

C27H20N4OS

Molecular Weight

448.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H20N4OS/c1-18-14-19(12-13-24(18)32-2)26-21(17-31(30-26)22-8-4-3-5-9-22)15-20(16-28)27-29-23-10-6-7-11-25(23)33-27/h3-15,17H,1-2H3/b20-15-

InChI Key

ILVTXMUBLJNVSZ-HKWRFOASSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)OC

Origin of Product

United States

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